1-Benzoylpiperidine
Overview
Description
1-Benzoylpiperidine is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, where the nitrogen atom is bonded to a benzoyl group. This compound is known for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Mechanism of Action
Target of Action
1-Benzoylpiperidine is a bioactive small molecule that has been found in many therapeutic agents, such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents . .
Mode of Action
It is known that the benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This suggests that it may interact with its targets in a similar manner to piperazine-based compounds.
Biochemical Pathways
Given its presence in a wide range of bioactive compounds, it is likely that it affects multiple pathways depending on the specific therapeutic context .
Pharmacokinetics
The benzoylpiperidine fragment is known to be metabolically stable , which suggests that it may have favorable pharmacokinetic properties.
Result of Action
It has been found in many bioactive compounds with therapeutic properties , suggesting that it may have a range of potential effects depending on the specific therapeutic context.
Biochemical Analysis
Biochemical Properties
1-Benzoylpiperidine is metabolically stable and is considered a potential bioisostere of the piperazine ring This makes it a feasible and reliable chemical frame to be exploited in drug design
Cellular Effects
Compounds containing the benzoylpiperidine fragment have been found to have a broad spectrum of therapeutic effects, including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective effects .
Molecular Mechanism
It is known that the benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine can be synthesized through various methods. One common approach involves the acylation of piperidine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzoyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine or partially reduced derivatives.
Substitution: Halogenated or nitrated benzoylpiperidine derivatives.
Scientific Research Applications
1-Benzoylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and neuroprotective agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the benzoyl group.
N-Benzoylpiperazine: Similar structure but with a piperazine ring instead of piperidine.
Benzoylmorpholine: Contains a morpholine ring instead of piperidine.
Uniqueness: 1-Benzoylpiperidine is unique due to its specific benzoyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. Its stability and ability to form various derivatives make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
phenyl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTROGRGRSPWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228265 | |
Record name | N-Benzoylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-75-0 | |
Record name | Benzoylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzoylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzoylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzoylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B678L9IQ0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms modify the structure of 1-benzoylpiperidine?
A: Yes, research indicates that certain fungi can biotransform this compound. For instance, Beauveria bassiana VKM F-3111D can act as a biocatalyst, introducing hydroxyl groups to the structure of both this compound and 1-benzoylpyrrolidine [, , ]. This microbial transformation presents a potential pathway for synthesizing novel derivatives with altered biological activities.
Q2: Are there alternative synthetic routes to obtain derivatives of this compound?
A: Yes, beyond microbial transformation, traditional chemical synthesis offers routes to specific derivatives. For example, researchers have successfully synthesized this compound-4,β-propionic acid using two distinct synthetic methods []. This highlights the versatility in manipulating the chemical structure of this compound for exploring its structure-activity relationships.
Q3: Has this compound been explored for any potential therapeutic applications?
A: While not directly addressed in the provided research, a derivative of this compound, specifically (+) - (R) -3- [3- (4-Phenyl-4-N- metilacetamidopiperidin-1-yl) propyl] -3- (3, 4-dichlorophenyl) -1- benzoylpiperidine, is mentioned within the context of antiandrogen research []. This suggests potential applications in addressing androgen-dependent conditions, though further investigation is needed to confirm its efficacy and safety profile.
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